Enhanced Lipophilicity Over 4-Biphenylol
The 4'-isopropyl substituent significantly increases the compound's lipophilicity compared to unsubstituted 4-biphenylol. The computed XLogP3 value for 4'-Isopropyl-4-biphenylol is 4.5 [1], whereas the experimental logP for unsubstituted 4-biphenylol is reported as 3.20 [2]. This substantial increase in logP indicates a greater preference for non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.5 (XLogP3) |
| Comparator Or Baseline | 4-Biphenylol: 3.20 (Experimental LogP) |
| Quantified Difference | Δ LogP = +1.3 |
| Conditions | Computational (XLogP3) vs. experimental determination |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, bioavailability, and solubility profiles, making 4'-Isopropyl-4-biphenylol a distinct choice over 4-biphenylol for applications requiring enhanced non-polar phase partitioning.
- [1] PubChem. (2025). Compound Summary for CID 31079, 4'-(1-Methylethyl)(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. View Source
- [2] DrugBank. (n.d.). 4-Biphenylol. LogP Value. View Source
